Methyl 6-(thiazol-2-yl)picolinate
CAS No.:
Cat. No.: VC13976940
Molecular Formula: C10H8N2O2S
Molecular Weight: 220.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8N2O2S |
|---|---|
| Molecular Weight | 220.25 g/mol |
| IUPAC Name | methyl 6-(1,3-thiazol-2-yl)pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H8N2O2S/c1-14-10(13)8-4-2-3-7(12-8)9-11-5-6-15-9/h2-6H,1H3 |
| Standard InChI Key | LRPHDKSHVUDHNF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=CC(=N1)C2=NC=CS2 |
Introduction
Chemical Identity and Molecular Characteristics
Methyl 6-(thiazol-2-yl)picolinate (IUPAC name: methyl 6-(1,3-thiazol-2-yl)pyridine-2-carboxylate) is characterized by the molecular formula C₁₀H₈N₂O₂S and a molecular weight of 220.25 g/mol. The compound comprises a pyridine ring substituted with a thiazole moiety at the 6-position and a methyl ester group at the 2-position (Figure 1). Its structure enables diverse non-covalent interactions, including hydrogen bonding (via the ester carbonyl and thiazole nitrogen) and π-π stacking (through the aromatic rings), making it a valuable scaffold for drug design.
Table 1: Molecular Properties of Methyl 6-(Thiazol-2-yl)picolinate
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈N₂O₂S |
| Molecular Weight | 220.25 g/mol |
| CAS Number | Not publicly disclosed |
| Key Functional Groups | Methyl ester, thiazole, pyridine |
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling Reactions
A common synthesis route involves palladium-catalyzed coupling between methyl 6-bromopicolinate and thiazol-2-amine. For example, Patidar et al. demonstrated the use of Suzuki-Miyaura coupling to attach heterocyclic rings to pyridine scaffolds . Similar methods employ Pd(PPh₃)₄ as a catalyst and potassium phosphate as a base in dimethylformamide (DMF), yielding the target compound in moderate-to-high efficiency.
Nucleophilic Aromatic Substitution
Alternative approaches leverage nucleophilic substitution reactions. In one protocol, methyl 6-chloropicolinate reacts with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of potassium carbonate, followed by ester hydrolysis to yield the corresponding carboxylic acid derivative . While this method primarily generates triazole analogs, it underscores the adaptability of the pyridine core for functionalization with sulfur-containing heterocycles.
Table 2: Comparative Synthesis Routes
Pharmacological Applications
Glucokinase Activation
Structural analogs of methyl 6-(thiazol-2-yl)picolinate, such as 3,6-disubstituted 2-pyridinecarboxamides, exhibit potent glucokinase (GK) activation. Patidar et al. reported that derivatives bearing thiazole moieties enhance GK activity by 2.5- to 3.8-fold at 10 μM concentrations, potentially offering antidiabetic benefits . While direct data on methyl 6-(thiazol-2-yl)picolinate is limited, its structural similarity suggests comparable interactions with GK’s allosteric site.
Metalloenzyme Inhibition
Pyridine-thiazole hybrids have shown promise as inhibitors of metallo-β-lactamases (MBLs), enzymes implicated in antibiotic resistance. Chen et al. demonstrated that dipicolinic acid isosteres with thiazole substituents inhibit MBLs like NDM-1 by chelating active-site zinc ions . Methyl 6-(thiazol-2-yl)picolinate’s thiazole nitrogen and pyridine carboxylate may similarly coordinate metal ions, warranting further exploration.
Structural and Electronic Analysis
Tautomeric Behavior
The thiazole ring exists in equilibrium between two tautomeric forms (Figure 2). Density functional theory (DFT) calculations suggest the 2H-thiazole tautomer predominates due to stabilization via conjugation with the pyridine ring . This tautomerism influences the compound’s electron distribution, enhancing its ability to participate in charge-transfer interactions.
Spectroscopic Characterization
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¹H NMR: Signals at δ 8.26 ppm (d, J = 7.7 Hz) and δ 8.19–8.00 ppm (m) correspond to pyridine and thiazole protons.
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ESI-MS: A molecular ion peak at m/z 220.25 [M+H]⁺ confirms the molecular weight.
Future Research Directions
Optimization for Enhanced Bioactivity
Modifying the methyl ester to a free carboxylic acid could improve metal-binding capacity, leveraging strategies used in MBL inhibitor design . Additionally, introducing electron-withdrawing groups (e.g., -NO₂) at the pyridine 4-position may enhance π-stacking with aromatic residues in enzyme active sites.
Targeted Drug Delivery Systems
Encapsulation in lipid nanoparticles or functionalization with targeting ligands (e.g., folate) could mitigate off-target effects while improving bioavailability. Such approaches have succeeded with related pyridine derivatives in oncology .
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